Tenivastatin sodium
Vue d'ensemble
Description
Tenivastatin sodium, also known as simvastatin sodium, is a compound with the molecular formula C25H39NaO6 . It is a potent reversible inhibitor of HMGCR (HMG-CoA reductase), which reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues .
Molecular Structure Analysis
The InChI representation of Tenivastatin sodium isInChI=1S/C25H40O6.Na/c1-6-25 (4,5)24 (30)31-21-12-15 (2)11-17-8-7-16 (3)20 (23 (17)21)10-9-18 (26)13-19 (27)14-22 (28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3, (H,28,29);/q;+1/p-1/t15-,16-,18+,19+,20-,21-,23-;/m0./s1
. Physical And Chemical Properties Analysis
Tenivastatin sodium has a molecular weight of 458.6 g/mol . Its water solubility, logP, logS, pKa, physiological charge, hydrogen acceptor count, hydrogen donor count, polar surface area, rotatable bond count, refractivity, polarizability, number of rings, bioavailability, Ghose filter, Veber’s rule, MDDR-like rule, and other properties are not detailed in the retrieved sources .Applications De Recherche Scientifique
Cholesterol Reduction
Tenivastatin is a potent reversible inhibitor of HMGCR (HMG-CoA reductase), which reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues . This makes it a valuable tool in the treatment of conditions related to high cholesterol levels.
Cardiovascular Disease Treatment
Simvastatin is a well-prescribed drug for treating cardiovascular diseases . It is used to lower the risk of stroke, heart attack, and other heart complications in people with diabetes, coronary heart disease, or other risk factors.
Hypercholesterolemia Treatment
Simvastatin is also used to treat hypercholesterolemia . Due to its extensive hepatic first-pass metabolism and poor solubility, its oral bioavailability is 5%. Researchers have investigated Solid Lipid Nanoparticles (SLNs) and hydrogel-coated SLNs to overcome the limited bioavailability of Simvastatin .
Neurological Disorders Treatment
Recent studies have suggested that Simvastatin could be a promising therapeutic option for different brain complications and diseases ranging from brain tumors (i.e., medulloblastoma and glioblastoma) to neurological disorders (i.e., Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease) .
Brain Tumor Treatment
Simvastatin has shown potential in treating brain tumors such as medulloblastoma and glioblastoma . It has been found to induce cell death in brain tumor cell lines .
Enhancing Oral Bioavailability
Research has been conducted to enhance the oral bioavailability of Simvastatin using uncoated and polymer-coated Solid Lipid Nanoparticles . This could potentially improve the effectiveness of the drug when administered orally.
Alzheimer’s Disease Treatment
Simvastatin has been suggested as a potential therapeutic option for Alzheimer’s disease . Some studies suggest that Simvastatin may reduce the risk of developing this neurodegenerative disorder .
Parkinson’s and Huntington’s Disease Treatment
Simvastatin has also been suggested as a potential treatment for Parkinson’s disease and Huntington’s disease . These are both serious neurological disorders for which effective treatments are currently limited .
Mécanisme D'action
Target of Action
Tenivastatin sodium, also known as simvastatin sodium, is a potent reversible inhibitor of HMG-CoA reductase (HMGCR) . HMGCR is an enzyme that plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body .
Mode of Action
As an HMGCR inhibitor, tenivastatin sodium interacts with its target by binding to the active site of the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . This interaction results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by tenivastatin sodium is the mevalonate pathway . By inhibiting HMGCR, tenivastatin sodium reduces the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to LDL cholesterol in the bloodstream and internalize it, leading to a decrease in circulating LDL cholesterol levels .
Pharmacokinetics
Statins, in general, are known to be well-absorbed orally, with variable bioavailability . They are extensively metabolized in the liver, primarily by the cytochrome P450 system . The metabolites are then excreted via the bile into the feces . The long prescription periods of these drugs and their pharmacokinetic characteristics increase the possibility of drug interactions .
Result of Action
The primary result of tenivastatin sodium’s action is a significant reduction in blood cholesterol levels , specifically LDL cholesterol . This is achieved through the dual action of reducing cholesterol synthesis and increasing the uptake of LDL cholesterol from the bloodstream . Lowering LDL cholesterol levels is beneficial in the prevention and treatment of atherosclerosis and other cardiovascular diseases .
Action Environment
The action of tenivastatin sodium can be influenced by various environmental factors. For instance, certain foods and drugs can interact with statins, affecting their absorption, metabolism, and excretion . Furthermore, genetic variations can influence individual responses to statins, including their efficacy and the risk of side effects . Therefore, it’s important to consider these factors when prescribing and administering tenivastatin sodium .
Propriétés
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRROYWKHUVKF-OKDJMAGBSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenivastatin sodium | |
CAS RN |
101314-97-0 | |
Record name | Tenivastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TENIVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L6JSY5YGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.